molecular formula C10H11BrN4O2 B14098730 8-bromo-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-bromo-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14098730
M. Wt: 299.12 g/mol
InChI Key: NKGZSVBQVPISAT-ONEGZZNKSA-N
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Description

8-bromo-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a bromine atom at the 8th position and a butenyl group at the 7th position, making it a unique derivative of xanthine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the bromination of a precursor xanthine compound. One common method involves the use of bromine and a suitable solvent under controlled conditions to introduce the bromine atom at the desired position . The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of xanthine derivatives with different functional groups, while oxidation and reduction reactions can produce hydroxylated or dehydrogenated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the specific positioning of the bromine atom and the butenyl group. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11BrN4O2

Molecular Weight

299.12 g/mol

IUPAC Name

8-bromo-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C10H11BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-4H,5H2,1-2H3,(H,13,16,17)/b4-3+

InChI Key

NKGZSVBQVPISAT-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CN1C2=C(N=C1Br)N(C(=O)NC2=O)C

Canonical SMILES

CC=CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C

Origin of Product

United States

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